molecular formula C13H18O2 B2381146 (2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid CAS No. 2248186-61-8

(2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid

Cat. No.: B2381146
CAS No.: 2248186-61-8
M. Wt: 206.285
InChI Key: SDSIVYUGQSJPEO-LLVKDONJSA-N
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Description

(2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid is an organic compound with a chiral center at the second carbon atom. This compound is known for its unique structural properties, which include a methyl group and a 4-methylphenyl group attached to a pentanoic acid backbone. It is used in various chemical and pharmaceutical applications due to its specific reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pentenoic acid, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at high pressure and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of recyclable chiral catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity. It may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methyl-5-(4-methylphenyl)pentanoic acid: The enantiomer of the compound with different stereochemistry.

    2-Methyl-5-phenylpentanoic acid: Lacks the methyl group on the aromatic ring.

    5-(4-Methylphenyl)pentanoic acid: Lacks the methyl group on the second carbon.

Uniqueness

(2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and pharmaceutical applications where enantiomeric purity is crucial.

Properties

IUPAC Name

(2R)-2-methyl-5-(4-methylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10-6-8-12(9-7-10)5-3-4-11(2)13(14)15/h6-9,11H,3-5H2,1-2H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSIVYUGQSJPEO-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CCC[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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